molecular formula C22H25ClF3N5O B3035880 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide CAS No. 338761-60-7

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide

Cat. No. B3035880
CAS RN: 338761-60-7
M. Wt: 467.9 g/mol
InChI Key: GICQDRNLYYNURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C22H25ClF3N5O and its molecular weight is 467.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Interaction Studies

The compound was part of studies focusing on the interaction with human ORL1 (orphanin FQ/nociceptin) receptors. Specifically, it was discovered as a high-affinity ligand with good selectivity compared to opioid receptors. These compounds were recognized for their potential in biochemical assays due to their full agonist behavior, indicating the significance of such molecules in understanding receptor dynamics and possibly therapeutic interventions (Röver et al., 2000).

Antiviral and Anticancer Studies

Compounds with a similar structural motif to the queried chemical have shown promising results in antiviral and anticancer applications. For instance, specific compounds demonstrated potent inhibitory effects against influenza A and B viruses, acting as fusion inhibitors by preventing conformational changes in the influenza virus hemagglutinin at low pH (Göktaş et al., 2012). Additionally, novel spiropiperidine compounds have been synthesized and tested for their cytotoxic potential against various human leukemia cell lines, demonstrating the importance of such structural frameworks in medicinal chemistry for cancer treatment (Guillon et al., 2020).

Anticonvulsant Properties

Similar spiropiperidine compounds have been synthesized and evaluated for their anticonvulsant activity, showing promising results. The incorporation of fluoro or trifluoromethyl substituents at specific positions on the compound enhanced anticonvulsant activity compared to other analogues, highlighting the potential of such molecules in the development of new therapeutic agents for convulsive disorders (Obniska et al., 2006).

properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClF3N5O/c1-20(2)14-31(19(32)28-16-6-4-3-5-7-16)21(29-20)8-10-30(11-9-21)18-17(23)12-15(13-27-18)22(24,25)26/h3-7,12-13,29H,8-11,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICQDRNLYYNURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
Reactant of Route 2
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
Reactant of Route 4
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
Reactant of Route 5
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
Reactant of Route 6
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.